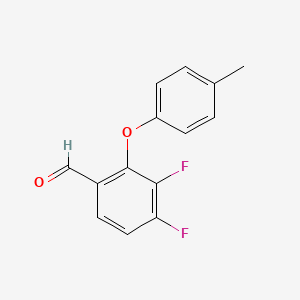
4-Hydroxybutyl 4-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxybutyl 4-hydroxybenzoate is an organic compound that belongs to the class of hydroxybenzoates. It is a derivative of 4-hydroxybenzoic acid, where the hydrogen atom of the hydroxyl group is replaced by a 4-hydroxybutyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxybutyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 4-hydroxybutanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions. The reaction can be represented as follows:
4-Hydroxybenzoic acid+4-HydroxybutanolH2SO44-Hydroxybutyl 4-hydroxybenzoate+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the large-scale production of this compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxybutyl 4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Formation of 4-hydroxybutyl 4-hydroxybenzoic acid.
Reduction: Formation of 4-hydroxybutyl 4-hydroxybenzyl alcohol.
Substitution: Formation of nitro, sulfo, or halo derivatives of this compound.
Aplicaciones Científicas De Investigación
4-Hydroxybutyl 4-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 4-Hydroxybutyl 4-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, affecting their stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Butyl 4-hydroxybenzoate: Similar structure but with a butyl group instead of a 4-hydroxybutyl group.
Methyl 4-hydroxybenzoate: Contains a methyl group instead of a 4-hydroxybutyl group.
Ethyl 4-hydroxybenzoate: Contains an ethyl group instead of a 4-hydroxybutyl group.
Uniqueness
4-Hydroxybutyl 4-hydroxybenzoate is unique due to the presence of both hydroxyl and ester functional groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
62702-46-9 |
|---|---|
Fórmula molecular |
C11H14O4 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
4-hydroxybutyl 4-hydroxybenzoate |
InChI |
InChI=1S/C11H14O4/c12-7-1-2-8-15-11(14)9-3-5-10(13)6-4-9/h3-6,12-13H,1-2,7-8H2 |
Clave InChI |
DQMQIROMSIZZGZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)OCCCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


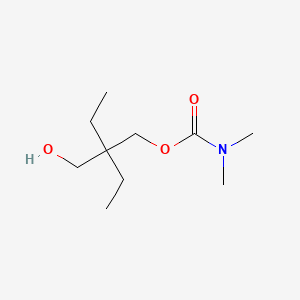
![[1,4]Thiazepino[4,5-a]benzimidazole](/img/structure/B13958720.png)
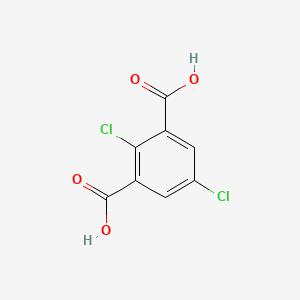


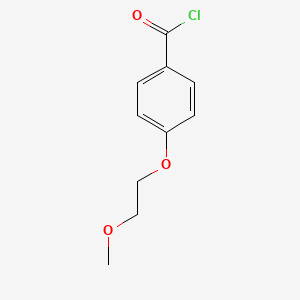
![(R)-4-(5-chlorobenzo[d]oxazol-2-yl)-7-methyl-1,4-diazepan-1-ium (2S,3S)-2,3-bis(benzoyloxy)-3-carboxypropanoate](/img/structure/B13958757.png)
![(6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13958765.png)

![[2-(Aminocarbonyl)ethyl] methanethiosulfonate](/img/structure/B13958770.png)
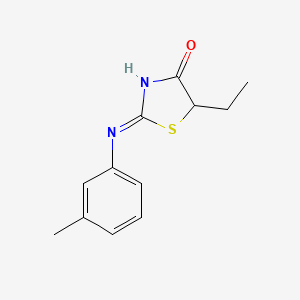
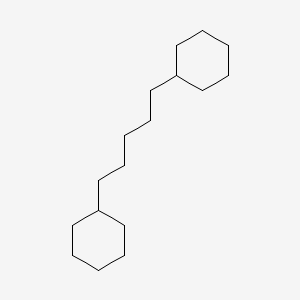
![tert-Butyl 2-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13958789.png)
